Phenyl 2-hydroxy-5-methylbenzoate
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Overview
Description
Phenyl 2-hydroxy-5-methylbenzoate is an organic compound belonging to the class of phenyl benzoates. It is characterized by a phenyl group attached to a benzoate moiety, which is further substituted with a hydroxyl group at the 2-position and a methyl group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-hydroxy-5-methylbenzoate can be synthesized through the Schotten-Baumann reaction, which involves the reaction of phenol with benzoyl chloride in the presence of aqueous sodium hydroxide . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods: In industrial settings, the synthesis of phenyl benzoate derivatives often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form phenyl 2-hydroxy-5-methylbenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, or alkyl halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Phenyl 2-hydroxy-5-methylbenzyl alcohol
Substitution: Nitro, halogen, or alkyl derivatives
Scientific Research Applications
Phenyl 2-hydroxy-5-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 2-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound inhibits the activity of cyclooxygenase (COX) enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation, pain, and fever.
Pathways Involved: By inhibiting COX enzymes, the compound exerts anti-inflammatory and analgesic effects, making it useful in the treatment of various inflammatory conditions.
Comparison with Similar Compounds
Phenyl 2-hydroxy-5-methylbenzoate can be compared with other similar compounds, such as:
Phenyl salicylate: Both compounds have analgesic and anti-inflammatory properties, but phenyl salicylate is more commonly used in pharmaceutical formulations.
Methyl benzoate: While methyl benzoate is primarily used in perfumery and as a solvent, this compound has broader applications in medicine and industry.
Properties
CAS No. |
10268-64-1 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
phenyl 2-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-10-7-8-13(15)12(9-10)14(16)17-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
AMLDDICCKSCSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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